4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that contains a thiazole ring, a pyrrolone ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized by reacting the thiazole intermediate with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Final Coupling: The final step involves coupling the thiazole and pyrrolone intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrrolone rings can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group enhances its potential as a bioactive molecule compared to other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O2S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H16ClN3O2S/c1-22-7-6-20-8-13(21)14(15(20)18)16-19-12(9-23-16)10-2-4-11(17)5-3-10/h2-5,9,18,21H,6-8H2,1H3 |
InChI Key |
GWVHUFLBCRZDIK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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